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Compound of Interest

Compound Name: ABN401

Cat. No.: B10831495

An In-depth Review of the Chemical Structure, Physicochemical Properties, and Preclinical
Profile of a Potent and Selective c-MET Inhibitor

ABNA401, also known as Vabametkib, is an orally bioavailable, highly selective, and potent ATP-
competitive inhibitor of the c-MET receptor tyrosine kinase.[1] Dysregulation of the c-MET
signaling pathway is a known driver in the tumorigenesis of various cancers, making it a key
therapeutic target.[1][2] ABN401 has demonstrated significant antitumor activity in preclinical
models and is currently undergoing clinical evaluation for the treatment of advanced solid
tumors, particularly non-small cell lung cancer (NSCLC) with MET exon 14 skipping mutations.
[3] This guide provides a comprehensive overview of the chemical properties, mechanism of
action, signaling pathways, and experimental data related to ABN401.

Chemical Structure and Physicochemical Properties

ABNA401 is a synthetic compound featuring a pyridoxazine core, which acts as a binder to the
hinge region of the ATP binding site within the MET tyrosine kinase domain.

Table 1: Physicochemical Properties of ABN401
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Property Value Reference

3-[(1R)-1-(2,6-dichloro-3-
fluorophenyl)ethoxy]-5-(1-

IUPAC Name o
piperidin-4-ylpyrazol-4-
yl)pyridin-2-amine

Molecular Formula C21H22Cl2FNsO

pKa 7.49

log P 2.46

. Poorly water-soluble, but

Solubility

soluble at acidic pH.

Mechanism of Action and Signaling Pathway

ABNA401 functions as a targeted anti-cancer agent by selectively binding to the ATP-binding
site of the c-MET tyrosine kinase, thereby inhibiting its kinase activity. This competitive
inhibition prevents the autophosphorylation of c-MET and subsequently disrupts the
downstream signaling cascades that are crucial for cancer cell growth, proliferation, survival,
invasion, and angiogenesis.

The primary signaling pathways inhibited by ABN401 include the PISK/AKT and RAS/MAPK
(ERK) pathways. By blocking the phosphorylation of c-MET at key tyrosine residues
(Y1234/Y1235 and Y1349/Y1354), ABN401 effectively halts the signal transduction that leads
to the activation of downstream effectors like AKT and ERK. Furthermore, the inhibition of c-
MET signaling by ABN401 has been shown to induce the caspase-associated apoptotic
pathway, leading to programmed cell death in MET-addicted cancer cells.
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Caption: ABN401 inhibits the c-MET signaling pathway.
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Quantitative Preclinical Data
In Vitro Potency and Selectivity

ABN401 demonstrates high potency against c-MET and remarkable selectivity across a wide
range of kinases.

Table 2: In Vitro Potency and Cytotoxicity of ABN401

Parameter Cell Line/Target Value (nM) Reference
ICso0 (c-MET inhibition)  ¢c-MET Kinase 10
o SNU-5 (Gastric
ICso (Cytotoxicity) 2.0

Cancer)
SNU-620 (Gastric

3.3
Cancer)
MKN45 (Gastric

3.33
Cancer)
Hs746T (Gastric

2.22

Cancer)

EBC-1 (Lung Cancer) 231

H1993 (Lung Cancer)  43.0

HFE145 (Normal
Gastric Epithelial)

>10,000

Table 3: Kinase Selectivity Profile of ABN401 at 1 uM
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Kinase % Inhibition Reference
MET 98

CLK1 37

CLK4 45

Other 568 Kinases <10

Pharmacokinetic Properties

Pharmacokinetic studies of ABN401 have been conducted in Sprague-Dawley (SD) rats,
beagle dogs, and cynomolgus monkeys, demonstrating favorable properties.

Table 4: Pharmacokinetic Parameters of ABN401 in Preclinical Species
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AUCIinf Bioavail
. Dose Cmax e
Species Route Tmax (h) (ng-him  T% (h) ability
(mglkg) (ng/mL)
L) (F%)

SD Rat v 1 - - 1,027 2.4 -
PO 5 2.0 1,154 4,530 2.6 45
Beagle

v 1 - - 1,350 3.9 -
Dog
PO 5 2.0 987 3,940 4.2 ~30
Cynomol
gus v 1 - - 1,560 3.5 -
Monkey
PO 5 2.0 789 4,230 3.8
Data
derived
from
graphical
represent
ations
and text
in the
cited
source.

In Vivo Antitumor Efficacy

ABN401 has shown significant, dose-dependent tumor growth inhibition (TGI) in various
xenograft models of MET-addicted cancers.

Table 5: In Vivo Efficacy of ABN401 in Xenograft Models

© 2025 BenchChem. All rights reserved. 6/12 Tech Support


https://www.benchchem.com/product/b10831495?utm_src=pdf-body
https://www.benchchem.com/product/b10831495?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10831495?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Xenograft Model Dose (mg/kg, oral) TGI (%) Reference
SNU-5 3 24.47

30 89.49

EBC-1 10 51.26

30 77.85

SNU638 10 65.31

30 78.68

Clinical Trial Data

Phase | and Il clinical trials have provided initial evidence of the safety and efficacy of ABN401
in patients with advanced solid tumors.

Table 6: Summary of ABN401 Phase 2 Clinical Trial Data (METex14 NSCLC)

Parameter Value Reference

Dose 800 mg QD

Objective Response Rate
(ORR) - Treatment-Naive 75%
(n=8)

Objective Response Rate
(ORR) - Evaluable Population 52.9%
(n=17)

Median Duration of Response 5.4 months

Grade =3 Treatment-Related

8.3%
Adverse Events (TRAES)
Most Common TRAEs (any Nausea (70.8%), Diarrhea
grade) (33.3%), Vomiting (29.2%)
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Experimental Protocols
Kinase Selectivity Assay

The kinase selectivity of ABN401 was determined using a radiometric assay format.

Preparation

Substrate in
Reaction Buffer Detection
(\A Reaction
i Panel [ o Incubate Kinase + ABN401 Add 3P-ATP Incubate Spot reaction on Detect 3P signal Calculate
(20 min, RT) to initiate reaction (2 hours, RT) P81 filter membrane (Scintillation Counting) % Inhibition
N 5

Kinase Panel
(571 Kin:

ases)
ABN401 (1 uM)
in 100% DMSO
- — J

Click to download full resolution via product page
Caption: Workflow for the HotSpot™ radiometric kinase assay.
e Assay Format: Radiometric HotSpot™ assay (Reaction Biology Corp.).

e Principle: Measures the transfer of 33P-labelled phosphate from ATP to a specific kinase
substrate.

e Procedure:

o The kinase, substrate, and required cofactors are prepared in a reaction buffer (20 mM

Hepes pH 7.5, 10 mM MgClz, 1 mM EGTA, 0.01% Brij35, 0.02 mg/ml BSA, 0.1 mM
NasVOs, 2 mM DTT, 1% DMSO).

o ABNA401 (in 100% DMSO) is delivered to the kinase reaction mixture and incubated for 20
minutes at room temperature.
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o The reaction is initiated by the addition of 33P-ATP.
o The reaction is incubated for 2 hours at room temperature.

o The reaction mixture is spotted onto a P81 filter membrane, which captures the
phosphorylated substrate.

o The amount of incorporated 3P is quantified using a scintillation counter to determine
kinase activity.

o Inhibition is calculated relative to a DMSO vehicle control.

Cell Viability Assay

The cytotoxic activity of ABN401 was assessed using a WST-1 assay.
o Assay: Water-soluble tetrazolium salt (WST-1) colorimetric assay.

e Principle: The stable tetrazolium salt WST-1 is cleaved to a soluble formazan dye by
mitochondrial dehydrogenases in viable cells. The amount of formazan produced is directly
proportional to the number of metabolically active cells.

e Procedure:
o Cells were seeded in 96-well plates.
o Cells were treated with various concentrations of ABN401 and incubated for 72 hours.
o 10 pL of WST-1 reagent was added to each well.
o Plates were incubated for 0.5 to 4 hours at 37°C.

o The absorbance of the samples was measured using a microplate reader at a wavelength
between 420-480 nm.

o ICso values were calculated from the dose-response curves.

Western Blot Analysis
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The effect of ABN401 on c-MET signaling was determined by Western blotting.
e Principle: To detect specific proteins in a sample of tissue or cell homogenate.
e Procedure:

o Cell Lysis: MET-addicted cancer cells (SNU5, Hs746T, EBC-1, etc.) were treated with
different concentrations of ABN401 for 72 hours, harvested, and lysed.

o Protein Quantification: Protein concentration in the lysates was determined.

o SDS-PAGE: Equal amounts of protein were separated by sodium dodecyl sulfate-
polyacrylamide gel electrophoresis.

o Transfer: Proteins were transferred from the gel to a nitrocellulose or PVDF membrane.

o Blocking: The membrane was blocked (e.g., with 5% non-fat milk in TBST) for 1 hour to
prevent non-specific antibody binding.

o Primary Antibody Incubation: The membrane was incubated with primary antibodies
specific for total and phosphorylated forms of c-MET, AKT, and ERK, typically overnight at
4°C.

o Washing: The membrane was washed multiple times with a wash buffer (e.g., TBST) to
remove unbound primary antibody.

o Secondary Antibody Incubation: The membrane was incubated with a horseradish
peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

o Detection: The protein bands were visualized using a chemiluminescent substrate and an
imaging system.

In Vivo Xenograft Studies

The antitumor efficacy of ABN401 was evaluated in mouse xenograft models.

¢ Animal Model: BALB/c-nude mice.

© 2025 BenchChem. All rights reserved. 10/12 Tech Support


https://www.benchchem.com/product/b10831495?utm_src=pdf-body
https://www.benchchem.com/product/b10831495?utm_src=pdf-body
https://www.benchchem.com/product/b10831495?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10831495?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e Cell Lines: SNU-5, EBC-1, and SNU638 human cancer cell lines.
e Procedure:

o Tumor Implantation: Tumor cells were implanted subcutaneously into the flanks of the
mice.

o Tumor Growth: Tumors were allowed to grow to an average volume of 150-300 mma3.

o Treatment: Mice were randomized into vehicle control and treatment groups. ABN401 was
administered orally at doses of 3, 10, or 30 mg/kg.

o Dosing Schedule: ABN401 was administered five consecutive days a week for a duration
of three weeks.

o Monitoring: Tumor volumes and body weights were measured regularly to assess efficacy
and toxicity.

o Endpoint: Tumor growth inhibition (TGI) was calculated at the end of the study by
comparing the change in tumor volume in treated groups to the vehicle control group.

Conclusion

ABNA401 is a highly potent and selective c-MET inhibitor with a well-defined mechanism of
action and favorable preclinical pharmacokinetic and pharmacodynamic profiles. It has
demonstrated significant antitumor activity in in vitro and in vivo models of MET-addicted
cancers. The ongoing clinical trials will further elucidate its therapeutic potential for patients
with tumors harboring c-MET dysregulations. The data and protocols presented in this guide
provide a comprehensive resource for researchers in the field of oncology and drug
development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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